molecular formula C16H17NO5S B352705 2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate CAS No. 457961-32-9

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate

Cat. No.: B352705
CAS No.: 457961-32-9
M. Wt: 335.4g/mol
InChI Key: MPDJAOFVADSSBR-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is a chemical compound for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. This sulfonate derivative is of significant interest in advanced medicinal chemistry and drug discovery research. Compounds featuring sulfonate and sulfonamide groups are extensively investigated for their potential to inhibit key enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative disorders . Furthermore, resveratrol-derived sulfonate analogs have demonstrated promising activity as aromatase inhibitors, a key target in hormone-dependent breast cancer research, with some derivatives exhibiting potent in vitro antiproliferative effects . The molecular structure of this compound, which integrates a sulfonate linker, is designed to potentially improve chemical stability and optimize lipophilicity, factors that are critical for membrane permeability and bioavailability in pharmacological studies . Researchers value this family of compounds for its versatility in exploring structure-activity relationships and its utility in biochemical assays to evaluate antioxidant, anticholinesterase, and anticancer activities.

Properties

IUPAC Name

(2-acetamidophenyl) 4-ethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-21-13-8-10-14(11-9-13)23(19,20)22-16-7-5-4-6-15(16)17-12(2)18/h4-11H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJAOFVADSSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate typically involves multiple steps. One common method starts with the acetylation of aniline to form N-acetylaniline. This intermediate is then subjected to sulfonation using ethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production. Additionally, purification processes such as recrystallization or chromatography are employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially altering their function. The sulfonate group may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogs in Pharmacological Research

Compound: (+)-(2-Fluoroethyl)(4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amin]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetra-hydro-5-pyrimidenecarboxylate (FE@SNAP)

  • Key Differences: Incorporates a fluoroethyl group and a piperidinyl-acetylamino-phenyl substituent.
  • Relevance: Demonstrated potent melanin-concentrating hormone receptor 1 (MCHR1) antagonism, with improved blood-brain barrier penetration compared to non-fluorinated analogs. The sulfonate ester in Tos@SNAP enhances metabolic stability over carboxylate precursors like SNAP-acid .

Compound: 2-(Acetylamino)phenyl 4-methoxybenzoate (CAS 173261-87-5)

  • Key Differences : Replaces the sulfonate group with a benzoate ester and substitutes ethoxy with methoxy.
  • Methoxy groups generally increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Applications/Notes References
2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate Not explicitly provided 4-ethoxybenzenesulfonate, acetylamino-phenyl ~350–400 (estimated) Likely intermediate for bioactive molecules N/A
Tos@SNAP Complex structure Tosyloxyethyl, piperidinyl-acetylamino-phenyl ~600–700 (estimated) MCHR1 antagonist precursor; improved stability vs. carboxylates
2-(Acetylamino)phenyl 4-methoxybenzoate C₁₆H₁₅NO₄ 4-methoxybenzoate, acetylamino-phenyl 285.3 Higher lipophilicity than sulfonates; potential prodrug applications
1-ETHYL-2-...quinolinium 4-methylbenzenesulfonate C₂₉H₃₀N₂O₄S₂ Quinolinium, 4-methylbenzenesulfonate 534.7 Ionic sulfonate for solubility tuning in dyes or catalysts
Key Observations:
  • Sulfonate vs. Benzoate Esters : Sulfonates (e.g., Tos@SNAP) exhibit higher polarity and metabolic stability compared to benzoates, making them preferable for prolonged drug activity .
  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) may offer intermediate lipophilicity between methoxy (more lipophilic) and hydroxy groups (more hydrophilic), balancing solubility and membrane permeability .

Biological Activity

Overview

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate (CAS No. 457961-32-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. Its structure includes an acetylamino group attached to a phenyl ring, which is further connected to an ethoxybenzenesulfonate group. This unique configuration suggests a range of interactions with biological systems, making it a subject of investigation in medicinal chemistry and pharmacology.

The compound is characterized by the following structural features:

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 305.37 g/mol
  • Solubility : Soluble in organic solvents like dichloromethane and toluene, but limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The acetylamino group can form hydrogen bonds with target proteins, potentially altering their function. The sulfonate group may interact with cellular membranes, affecting their permeability and function, which can lead to various biological effects depending on the context of use.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related compounds, suggesting that derivatives similar to this compound may exhibit anticonvulsant effects. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity .

2. Anti-inflammatory Effects

Preliminary investigations have suggested that compounds with similar structures may possess anti-inflammatory properties. The sulfonate group could play a role in modulating inflammatory pathways by interacting with inflammatory mediators or enzymes involved in the inflammatory response.

3. Enzyme Inhibition

The compound has been explored for its potential as a biochemical probe due to its ability to inhibit certain enzymes. This inhibition could lead to therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Screening Compounds related to this compound showed significant activity in animal models, particularly in maximal electroshock (MES) tests .
Inflammatory Response Modulation Similar sulfonated compounds demonstrated the ability to reduce inflammation markers in vitro, indicating potential therapeutic uses.
Enzyme Interaction Studies Investigations revealed that the compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting utility in drug development.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonated compounds:

CompoundStructureBiological Activity
2-(Acetylamino)phenyl 4-methoxybenzenesulfonate Similar structure with methoxy groupAnticonvulsant activity observed
2-(Acetylamino)phenyl 4-chlorobenzenesulfonate Chlorine substitutionPotential anti-inflammatory effects
2-(Acetylamino)phenyl 4-bromobenzenesulfonate Bromine substitutionInvestigated for enzyme inhibition

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